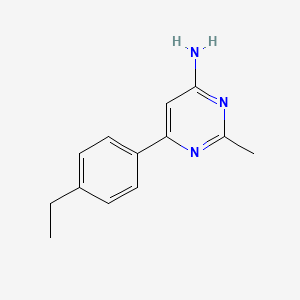![molecular formula C10H17N3O2 B1490643 1-[4-(Azetidine-3-carbonyl)piperazin-1-yl]ethan-1-one CAS No. 1543199-31-0](/img/structure/B1490643.png)
1-[4-(Azetidine-3-carbonyl)piperazin-1-yl]ethan-1-one
Vue d'ensemble
Description
The compound “1-[4-(Azetidine-3-carbonyl)piperazin-1-yl]ethan-1-one” is a complex organic molecule that contains an azetidine ring and a piperazine ring . Azetidines are four-membered heterocycles used in organic synthesis and medicinal chemistry . Piperazines are six-membered rings containing two nitrogen atoms, often used in the synthesis of pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would likely be characterized by techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
The reactivity of azetidines is driven by a considerable ring strain, which can be triggered under appropriate reaction conditions . Piperazines, on the other hand, are known for their versatility in chemical reactions, particularly in the formation of complex organic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Typically, these properties can be predicted using computational chemistry methods or determined experimentally .Applications De Recherche Scientifique
Organic Synthesis and Medicinal Chemistry
Azetidines are one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .
Drug Discovery
Azetidines have been used as motifs in drug discovery . They appear in bioactive molecules and natural products, including azelnidipine, an antihypertensive calcium channel blocker, cobimetinib, a mitogen-activated protein kinase inhibitor, and ximelagatran, an oral anticoagulant .
Polymer Synthesis
Azetidines have found applications in polymer synthesis . Their unique reactivity and stability make them suitable for creating polymers with specific properties.
Chiral Templates
Azetidines have been used as chiral templates in various chemical reactions . Their four-membered ring structure can induce chirality, making them useful in the synthesis of chiral compounds.
Synthesis of Natural Product Analogs
Azetidines have been used in the synthesis of natural product analogs . For example, a synthetic methodology has been developed for the stereoselective synthesis of an azetidine analogue of the natural product penaresidin A .
Reductive Amination
The compound “1-[4-(Azetidine-3-carbonyl)piperazin-1-yl]ethan-1-one” could potentially be used in reductive amination reactions . This type of reaction is commonly used in the synthesis of amines from carbonyl compounds.
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-[4-(azetidine-3-carbonyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2/c1-8(14)12-2-4-13(5-3-12)10(15)9-6-11-7-9/h9,11H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJFBMVZBMOWAOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)C2CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Azetidine-3-carbonyl)piperazin-1-yl]ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



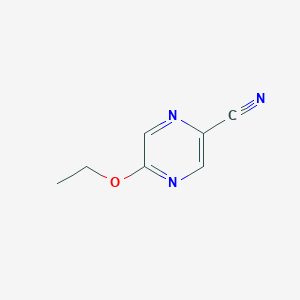
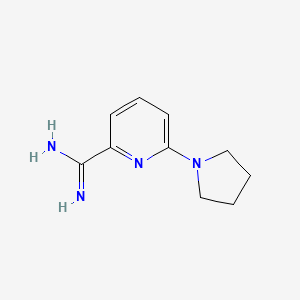
![9-Ethyl-6,9-diazaspiro[4.5]decane-7,10-dione](/img/structure/B1490562.png)

![2,2-Dimethyl-3-[(1,3-thiazol-2-ylamino)carbonyl]cyclopropanecarboxylic acid](/img/structure/B1490564.png)


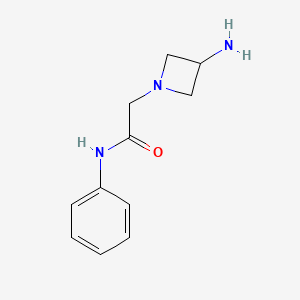
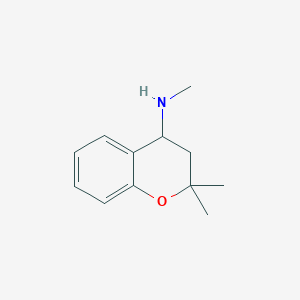
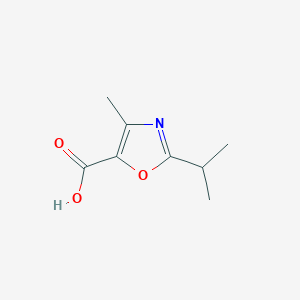

![Ethyl 4-[(3-chloropyrazin-2-yl)amino]butanoate](/img/structure/B1490579.png)

